1-Methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 328.33 g/mol. The compound is characterized by its unique structure, which incorporates multiple functional groups, making it of interest in various fields, including medicinal chemistry and pharmacology.
This compound belongs to the class of carboxamides and triazoles, which are known for their diverse biological activities. It may exhibit properties relevant to drug development, particularly in targeting specific biological pathways due to its structural features.
The synthesis of 1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. Although specific synthetic pathways are not detailed in the available literature, compounds of this nature are often synthesized using the following general methods:
The synthesis often requires careful control of reaction conditions (temperature, pH, and solvent) to ensure high yields and purity. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of 1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be represented using various notations:
InChI=1S/C14H16N8O2/c1-20-9-11(17-19-20)13(23)16-7-8-22-14(24)21(2)12(18-22)10-5-3-4-6-15-10/h3-6,9H,7-8H2,1-2H3,(H,16,23)
This InChI notation provides a standardized representation of the compound's structure.
The canonical SMILES representation is CN1C=C(N=N1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C
, which encodes the molecular structure in a linear text format suitable for computational analysis.
The compound is expected to participate in various chemical reactions typical of amides and triazoles. These include:
Reactions involving this compound should be conducted under controlled laboratory conditions to monitor yield and purity effectively.
Further pharmacological studies would be necessary to elucidate the precise mechanisms at play.
The physical properties of 1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide include:
This compound has potential applications in:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1